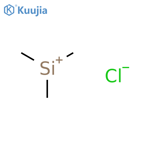

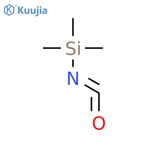

Isocyanatotrimethylsilane

,

e-EROS Encyclopedia of Reagents for Organic Synthesis,

2001,

1,